molecular formula C6H6FNO2S B2867722 3-Methylpyridine-4-sulfonyl fluoride CAS No. 1903618-26-7

3-Methylpyridine-4-sulfonyl fluoride

Cat. No.: B2867722
CAS No.: 1903618-26-7
M. Wt: 175.18
InChI Key: NIHPLOBDJIXVGU-UHFFFAOYSA-N
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Description

3-Methylpyridine-4-sulfonyl fluoride (CAS: 1903618-26-7) is a chemical compound supplied with a purity of 98% . It has the molecular formula C 6 H 6 FNO 2 S and a molecular weight of 175.18 g/mol . The compound is identified by the MDL number MFCD31718437 . As a pyridine-based sulfonyl fluoride, this compound is primarily valued as a synthetic building block in organic chemistry and drug discovery research. Sulfonyl fluorides are a class of reagents known for their stability and utility in "click chemistry" . They can act as versatile intermediates for constructing more complex molecules and are recognized for their ability to form covalent bonds with a range of amino acid residues in proteins . This makes them particularly useful for developing targeted covalent inhibitors and chemical probes, which are tools for studying biological processes and for creating therapeutic agents with prolonged action . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylpyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S/c1-5-4-8-3-2-6(5)11(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIHPLOBDJIXVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Methylpyridine 4 Sulfonyl Fluoride and Analogues

Strategic Approaches to Sulfonyl Fluoride (B91410) Formation

The construction of the sulfonyl fluoride moiety is a critical step in the synthesis of the target compounds. Several strategic approaches have been developed, ranging from classical methods to modern catalytic systems.

Classical Halide Exchange Routes to Sulfonyl Fluorides

The most traditional method for the synthesis of sulfonyl fluorides involves the exchange of a chloride atom in a corresponding sulfonyl chloride with fluoride. This nucleophilic substitution is typically achieved using a fluoride salt, such as potassium fluoride (KF) or potassium bifluoride (KHF2). The reaction is often carried out in a suitable solvent, and the efficiency of the exchange can be influenced by factors such as the nature of the substrate, the choice of fluoride source, and the reaction conditions. For heteroaromatic sulfonyl chlorides, including pyridine (B92270) derivatives, this method remains a viable and frequently employed strategy. The precursor, 3-methylpyridine-4-sulfonyl chloride, can be synthesized from the corresponding sulfonic acid or its salt.

Direct Sulfur Dioxide Insertion Strategies for Sulfonyl Group Introduction

More recent strategies for the formation of sulfonyl-containing compounds involve the direct insertion of sulfur dioxide (SO2) into a carbon-metal or carbon-halogen bond. This approach offers a more convergent route to sulfonyl halides. While gaseous SO2 can be challenging to handle, stable SO2 surrogates have been developed to facilitate these reactions. For instance, DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) can be used as a solid source of SO2. Radical-mediated processes have also been employed for the insertion of sulfur dioxide, providing an efficient pathway to sulfonyl compounds under mild conditions. These methods can be applied to heteroaromatic systems to generate the desired sulfonyl intermediates, which can then be converted to the corresponding sulfonyl fluorides.

Electrochemical Oxidative Coupling Methods for Sulfonyl Fluoride Synthesis

Electrochemical methods offer a green and efficient alternative for the synthesis of sulfonyl fluorides. These techniques typically involve the oxidative coupling of thiols or disulfides with a fluoride source, such as potassium fluoride, in an electrochemical cell. Anodic oxidation obviates the need for stoichiometric chemical oxidants, making the process more environmentally friendly. This method has been successfully applied to a broad range of substrates, including heteroaromatic thiols, to produce the corresponding sulfonyl fluorides in good yields. nih.gov The reaction conditions are generally mild, and the process can be scaled up. For the synthesis of 3-Methylpyridine-4-sulfonyl fluoride, a potential precursor would be 3-methylpyridine-4-thiol.

Below is a table summarizing the electrochemical synthesis of various sulfonyl fluorides from their corresponding thiols, demonstrating the broad applicability of this method.

EntryThiol SubstrateProductYield (%)
1ThiophenolBenzenesulfonyl fluoride96
24-MethylthiophenolToluene-4-sulfonyl fluoride99
34-Methoxythiophenol4-Methoxybenzenesulfonyl fluoride95
44-Chlorothiophenol4-Chlorobenzenesulfonyl fluoride85
52-NaphthalenethiolNaphthalene-2-sulfonyl fluoride92
62-PyridinethiolPyridine-2-sulfonyl fluoride78

Palladium-Catalyzed Formations of Sulfonyl Fluorides from Aryl Halides

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and their application to the formation of sulfonyl fluorides is a significant advancement. These methods typically involve the reaction of an aryl or heteroaryl halide (such as a bromide or iodide) with a sulfur dioxide source and a fluoride source, catalyzed by a palladium complex. A common approach is the palladium-catalyzed sulfonylation of an aryl bromide using DABSO as the SO2 source, followed by an in-situ fluorination of the resulting sulfinate intermediate. This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it suitable for the synthesis of complex molecules. researchgate.net The application of this methodology to 4-halo-3-methylpyridine derivatives would provide a direct route to the target sulfonyl fluoride.

Synthesis of Pyridine-Sulfonyl Fluoride Scaffolds

The synthesis of pyridine-based sulfonyl fluorides presents unique challenges and opportunities due to the electronic properties of the pyridine ring.

Balz-Schiemann Reaction and Diazotization Strategies for Fluorinated Pyridine-Sulfonyl Fluorides

The Balz-Schiemann reaction is a classical method for the introduction of a fluorine atom onto an aromatic or heteroaromatic ring. The process involves the diazotization of a primary amine, followed by the thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate (B81430) salt to yield the corresponding fluoride. While this reaction is primarily used for C-F bond formation, it can be a key step in a multi-step synthesis of a fluorinated pyridine-sulfonyl fluoride.

A more direct approach involves the diazotization of an aminopyridine precursor, such as 4-amino-3-methylpyridine, in the presence of a sulfur dioxide source and a fluoride source. This would lead to the formation of the sulfonyl fluoride group at the position of the original amino group. Diazotization of aminopyridines can be challenging due to the basicity of the pyridine nitrogen, but modified procedures have been developed to address this. For example, diazotization in the presence of a hydrogen fluoride-pyridine solution can be effective. These strategies provide a powerful tool for the synthesis of specifically substituted pyridine-sulfonyl fluorides.

The following table outlines the steps involved in a potential synthetic route to this compound starting from 4-amino-3-methylpyridine.

StepReactionReactantsKey Intermediates
1Diazotization4-amino-3-methylpyridine, NaNO2, HBF43-Methylpyridine-4-diazonium tetrafluoroborate
2Sulfonylation3-Methylpyridine-4-diazonium salt, SO2 source, Cu catalyst3-Methylpyridine-4-sulfonyl chloride/bromide
3Halide Exchange3-Methylpyridine-4-sulfonyl halide, KFThis compound

Nucleophilic Aromatic Substitution (SNAr) in Pyridine-Sulfonyl Fluoride Synthesis

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the functionalization of electron-deficient heterocyclic systems like pyridine. stackexchange.com The synthesis of pyridine-sulfonyl fluorides can be approached by first installing a suitable leaving group at the 4-position of the pyridine ring, followed by its displacement with a fluoride ion. However, the direct introduction of the sulfonyl fluoride group often proceeds via precursors like sulfonyl chlorides or sulfonic acids.

The SNAr mechanism on pyridine is highly regioselective, favoring substitution at the 2- and 4-positions (ortho and para to the nitrogen atom). stackexchange.com This is because the attack of a nucleophile at these positions allows for the formation of a resonance-stabilized anionic intermediate (a Meisenheimer complex) where the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com This stabilization is not possible for an attack at the 3-position. stackexchange.com

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of Pyridine
Position of AttackIntermediate StabilityRationale for StabilityReaction Outcome
C-2 (ortho)HighNegative charge delocalized onto the electronegative nitrogen atom. stackexchange.comFavored
C-4 (para)HighNegative charge delocalized onto the electronegative nitrogen atom. stackexchange.comFavored
C-3 (meta)LowNegative charge cannot be delocalized onto the nitrogen atom. stackexchange.comDisfavored

Utility of Sulfonamides as Precursors for Pyridine-Sulfonyl Fluorides via Late-Stage Functionalization

Sulfonamides, while being highly stable and common motifs in pharmaceuticals, are not typically viewed as synthetically versatile functional groups. ox.ac.uknih.govnih.gov However, recent advancements have enabled their use as effective precursors for sulfonyl fluorides in late-stage functionalization strategies. ox.ac.uknih.govacs.org This approach is particularly valuable as it allows for the modification of complex, drug-like molecules at a late point in the synthetic sequence.

One prominent method involves the activation of a primary sulfonamide. The Cornella laboratory developed a protocol where a pyrylium (B1242799) salt, Pyry-BF₄, activates the typically unreactive NH₂ group of the sulfonamide. researchgate.netresearchgate.net This activation facilitates the in-situ formation of a sulfonyl chloride intermediate using a chloride source like MgCl₂. researchgate.net The resulting highly electrophilic sulfonyl chloride can then undergo a fluoride-chloride exchange with a fluoride source such as potassium fluoride (KF) to yield the desired sulfonyl fluoride. researchgate.netccspublishing.org.cn This deaminative fluorination strategy is noted for its mild conditions and high chemoselectivity, tolerating a wide range of sensitive functional groups. researchgate.netccspublishing.org.cn

Alternative strategies for sulfonamide functionalization involve accessing sulfonyl radical intermediates under photocatalytic conditions, which can then be intercepted to form sulfonyl fluorides. nih.govacs.org These methods broaden the toolkit for converting the robust sulfonamide group into the versatile sulfonyl fluoride handle, which is valued for its unique balance of stability and reactivity. nih.govtheballlab.com

Methods for Introducing the Methyl Group onto the Pyridine Ring

The regioselective introduction of a methyl group onto a pyridine ring presents a significant synthetic challenge. semanticscholar.orgbiu.ac.il Various methods have been developed, which can be broadly categorized into building the ring from already methylated precursors or by direct functionalization of a pre-formed pyridine ring.

Cyclo-condensation reactions are a classical and powerful method for constructing the pyridine core itself. youtube.combaranlab.org These methods often involve the reaction of 1,5-dicarbonyl compounds, or their equivalents, with ammonia (B1221849) or an ammonia source. baranlab.org To synthesize a 3-methylpyridine (B133936) derivative, the strategy involves using starting materials that already contain the required methyl group at the appropriate position.

A vast number of variations on these condensation reactions have been reported, allowing for the preparation of diversely substituted pyridines. youtube.comstudylib.net For example, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, which can be modified to produce asymmetrical pyridines. baranlab.org By selecting a β-ketoester or an aldehyde component that bears a methyl group destined for the 3-position of the final pyridine ring, one can construct the desired 3-methylpyridine core. While effective for large-scale synthesis, a potential drawback of cyclo-condensation is the formation of regioisomeric mixtures and the presence of unwanted substituents that may require subsequent removal. youtube.com

Directly introducing a methyl group onto a pre-existing pyridine ring is an atom-economical approach. Pyridines are electron-deficient, which makes them generally unreactive towards Friedel-Crafts alkylation. google.comyoutube.com However, alternative methods have been devised.

One strategy involves C-H bond activation. nih.gov Donohoe and colleagues described a rhodium-catalyzed method for the direct methylation of C-3/C-5 positions of 4-functionalized pyridines using methanol (B129727) and formaldehyde (B43269) as the methyl source. rsc.org This approach operates through a "hydrogen borrowing" mechanism, where the aromatic pyridine is transiently reduced to a non-aromatic, nucleophilic intermediate that can react with the electrophilic methylating agent. rsc.org

Another approach is the functionalization of picolines (methylpyridines). The methyl group of a picoline, particularly at the 2- or 4-position, is acidic and can be deprotonated with strong bases to form an anion. rsc.org This anion can then react with electrophiles. However, functionalizing the methyl group of 3-picoline is more challenging. Direct alkylation of the pyridine ring itself can be achieved with organometallic reagents or via radical pathways. youtube.com For example, methyl radicals can be generated from various sources and added to a protonated pyridine ring. semanticscholar.org Rhodium-catalyzed alkylation of pyridines with alkenes has also been reported, although this typically requires a substituent at the 2-position to direct the C-H activation. nih.govnih.gov

Table 2: Comparison of Methylation Strategies for Pyridine
MethodDescriptionAdvantagesDisadvantages
Cyclo-condensationRing formation using pre-methylated building blocks. youtube.combaranlab.orgGood for large-scale synthesis; control over methyl position from start.Can produce regioisomers; may introduce other unwanted functional groups. youtube.com
Direct C-H MethylationCatalytic introduction of a methyl group onto the pyridine C-H bond. rsc.orgAtom economical; avoids multi-step precursor synthesis.Regioselectivity can be challenging; may require specific directing groups. semanticscholar.orgbiu.ac.il
Alkylation of PicolinesFunctionalization of the existing methyl group on a picoline. rsc.orgUseful for extending a carbon chain from the methyl group.Requires strong bases; less direct for introducing the initial methyl group. rsc.org

Chemo- and Regioselective Considerations in the Optimized Synthesis of this compound

The optimized synthesis of a polysubstituted pyridine like this compound requires careful consideration of chemo- and regioselectivity. The synthetic strategy must control the precise placement of both the methyl group at C-3 and the sulfonyl fluoride group at C-4, while avoiding unwanted side reactions at other positions (C-2, C-5, C-6).

The order of introduction of the two substituents is a critical decision.

Strategy 1: Methylation first. One could start with 3-picoline (3-methylpyridine). The next step would be the introduction of the sulfonyl fluoride group at the 4-position. The existing methyl group is an ortho, para-director for electrophilic substitution, but pyridines typically undergo electrophilic substitution with difficulty and at the 3-position. A more viable route would be directed ortho-metalation if the nitrogen could be temporarily coordinated, or conversion to a pyridine N-oxide to activate the 4-position for nucleophilic attack.

Strategy 2: Sulfonyl group first. Alternatively, one could begin with a pyridine-4-sulfonyl derivative and then introduce the methyl group at the 3-position. The sulfonyl group is a strong electron-withdrawing group and a meta-director. Therefore, it would direct incoming electrophiles to the 3- and 5-positions. This makes direct C-H methylation a plausible, regioselective strategy.

Chemoselectivity becomes crucial when using powerful cross-coupling reactions on a pyridine ring bearing multiple potential reaction sites. For example, in Suzuki couplings on pyridine rings with multiple halide or triflate leaving groups, the reaction can be controlled by judicious selection of the palladium catalyst and reaction conditions. nih.gov The established reactivity order is generally -I > -Br ≥ -OTf >> -Cl. nih.gov The fluorosulfate (B1228806) group (-OSO₂F) has been shown to have reactivity between that of bromide and chloride, allowing for sequential, chemoselective cross-couplings to build up complex polysubstituted pyridines. nih.govresearchgate.net

Mechanistic Investigations and Chemical Transformations of 3 Methylpyridine 4 Sulfonyl Fluoride

Elucidation of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reaction Pathways

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a robust and versatile click chemistry reaction, valued for its high efficiency and the stability of the resulting linkages. nih.govsigmaaldrich.com The core of SuFEx chemistry lies in the unique balance of stability and reactivity of the sulfur-fluoride bond. While the S(VI)-F bond is remarkably stable under many conditions, including resistance to hydrolysis and reduction, it can be selectively activated to undergo exchange reactions with nucleophiles. nih.govsigmaaldrich.com

The fundamental mechanism of a SuFEx reaction involving a sulfonyl fluoride is a nucleophilic substitution at the hexavalent sulfur center. The high positive charge on the sulfur atom makes it an electrophilic target for nucleophiles. nih.gov However, the high strength of the S-F bond (approximately 80-90 kcal/mol) necessitates activation to facilitate the departure of the fluoride ion. chem-station.com

The reaction is generally understood to proceed via an SN2-type pathway. nih.govresearchgate.net The process begins with the activation of the sulfonyl fluoride, which enhances the electrophilicity of the sulfur atom. This is followed by the attack of a nucleophile (such as an alcohol, amine, or their silylated derivatives), leading to a transient pentacoordinate intermediate or transition state. Subsequent expulsion of the fluoride leaving group yields the final sulfonylated product. nih.govnih.gov

Activation is crucial and is typically achieved through two primary modes:

Proton- or Lewis Acid-mediated Activation: Protons or other Lewis acids can coordinate to the fluoride or oxygen atoms of the sulfonyl group. This interaction polarizes the S-F bond and increases the electrophilic character of the sulfur atom, making it more susceptible to nucleophilic attack. chem-station.com

Silicon-mediated Activation: The use of silylating agents or silylated nucleophiles (e.g., silyl (B83357) ethers) provides a strong thermodynamic driving force for the reaction. The formation of the exceptionally strong silicon-fluoride (Si-F) bond (bond dissociation energy ≈ 135 kcal/mol) facilitates the removal of the fluoride ion from the sulfur center. nih.govd-nb.info

To overcome the inherent stability of the S-F bond and accelerate the reaction, various catalysts and additives are employed. These agents function by activating either the sulfonyl fluoride electrophile or the incoming nucleophile.

N-Heterocyclic Carbenes (NHCs): NHCs typically function as Brønsted bases in SuFEx reactions. They activate alcohol or amine nucleophiles through the formation of a hydrogen bond, which increases their nucleophilicity and facilitates the attack on the sulfur center. chemrxiv.orgacs.org

1-Hydroxybenzotriazole (HOBt): HOBt can be used as a co-catalyst, often in a relay system with NHCs, particularly for the efficient amidation of sulfonyl fluorides and fluorosulfates. acs.orgresearchgate.net

Silicon Additives: Reagents like hexamethyldisilazane (B44280) (HMDS) serve a dual purpose. They can act as in situ silylating agents for alcohol or amine nucleophiles, and they serve as effective fluoride scavengers. By sequestering the generated fluoride ion as a stable silyl fluoride, they prevent catalyst inhibition and drive the reaction equilibrium towards the products. nih.govoup.comnih.gov

Pyridine (B92270): As a tertiary amine base, pyridine can facilitate SuFEx reactions. It functions by deprotonating the nucleophile, thereby increasing its reactivity. It can also act as a general base to neutralize the HF byproduct. nih.govacs.org

Calcium Triflimide (Ca(NTf₂)₂): This Lewis acid represents a distinct activation strategy. Ca(NTf₂)₂ coordinates to the sulfonyl oxygens and the fluoride atom of the sulfonyl fluoride. This coordination enhances the electrophilicity of the sulfur atom, activating it for nucleophilic attack by amines to form sulfonamides. This method is particularly effective when used with a co-base such as 1,4-diazabicyclo[2.2.2]octane (DABCO), which activates the amine nucleophile. acs.orgnih.govnih.govorganic-chemistry.org

Table 1: Catalysts and Additives in SuFEx Reactions and Their Proposed Roles

Catalyst / AdditiveTypeProposed Role in SuFEx Mechanism
N-Heterocyclic Carbenes (NHCs) Organocatalyst (Base)Activates alcohol/amine nucleophiles via hydrogen bonding. chemrxiv.orgacs.org
1-Hydroxybenzotriazole (HOBt) Co-catalystUsed in relay catalysis with NHCs to promote amidation. acs.orgresearchgate.net
Silicon Additives (e.g., HMDS) AdditiveIn situ silylation of nucleophiles; acts as a fluoride scavenger. nih.govnih.gov
Pyridine Base CatalystDeprotonates nucleophiles to increase reactivity; neutralizes HF. nih.gov
Calcium Triflimide (Ca(NTf₂)₂) Lewis Acid CatalystActivates the sulfonyl fluoride by coordinating to oxygen and fluorine atoms. acs.orgorganic-chemistry.org

Computational studies, primarily using density functional theory (DFT), have provided significant insights into the energetics of the SuFEx reaction. In the absence of a catalyst, the reaction of a sulfonyl fluoride with a primary amine is characterized by a high activation energy barrier, consistent with the observed stability of sulfonyl fluorides. nih.govacs.org

For the prototypical reaction of methanesulfonyl fluoride with methylamine, the uncatalyzed reaction in the gas phase has a calculated Gibbs free energy of activation (ΔG‡) of 170 kJ/mol. nih.govacs.org This high barrier explains the slow reaction rates often observed under neutral conditions. The transition state involves the concerted approach of the nucleophile and the beginning of the S-F bond cleavage. nih.gov

The addition of a tertiary amine base as a catalyst dramatically lowers this energy barrier. The base increases the nucleophilicity of the amine by forming a hydrogen-bonded complex, which reduces the activation barrier by approximately 27 kJ/mol. nih.gov This catalytic effect underscores the importance of additives in making SuFEx a practical and efficient "click" reaction.

Table 2: Representative Calculated Energy Barriers for a Model SuFEx Reaction (Reaction: Methanesulfonyl Fluoride + Methylamine)

ConditionActivation Energy (ΔE‡)Gibbs Free Energy of Activation (ΔG‡)Reference
In Vacuo (Uncatalyzed)159 kJ/mol170 kJ/mol nih.govacs.org
With Trimethylamine Catalyst-~143 kJ/mol nih.gov

Redox Chemistry and Coupling Reactions Involving 3-Methylpyridine-4-sulfonyl Fluoride

The chemical behavior of this compound is characterized by the interplay of its sulfonyl fluoride group and the substituted pyridine ring. This section explores the redox activities of the sulfonyl fluoride moiety and the utility of the compound in carbon-carbon bond-forming cross-coupling reactions.

Oxidation and Reduction Pathways of the Sulfonyl Fluoride Moiety

The sulfonyl fluoride group (-SO₂F) is generally considered a robust and stable functional group, particularly when compared to other sulfonyl halides. nih.gov Its resistance to hydrolysis and thermolysis is a key feature. nih.gov

Reduction: The exceptional strength of the sulfur-fluorine bond and the high oxidation state of the sulfur (VI) center contribute to the inertness of sulfonyl fluorides towards many reducing agents. scholaris.ca However, electrochemical studies on arenesulfonyl fluorides have demonstrated that reduction is possible. The process typically involves the transfer of electrons to the sulfonyl group, which can lead to the cleavage of the sulfur-oxygen or sulfur-carbon bonds, depending on the specific conditions and the molecular structure. bac-lac.gc.ca The precise reduction potential and pathway for this compound are not extensively documented, but it is expected to follow a similar pattern of requiring strong reducing conditions, such as those provided by electrochemical methods.

Oxidation: The sulfur atom in the sulfonyl fluoride group is already in its highest oxidation state (+6), making it resistant to further oxidation. However, the pyridine ring itself can be susceptible to oxidation, particularly at the nitrogen atom, to form a pyridine N-oxide. This transformation can significantly alter the electronic properties and reactivity of the molecule. The presence of the electron-withdrawing sulfonyl fluoride group at the 4-position would deactivate the ring towards electrophilic attack, which is a common mechanism for oxidation. Conversely, the 3-methyl group has a mild activating effect. The interplay of these substituents would influence the feasibility and conditions required for the oxidation of the pyridine ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura type) for Carbon-Carbon Bond Formation

Despite the general stability of the sulfonyl fluoride group, recent advancements in catalysis have enabled its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction has emerged as a powerful tool for the formation of carbon-carbon bonds.

In the context of aryl and heteroaryl sulfonyl fluorides, the Suzuki-Miyaura reaction proceeds via the activation and cleavage of the carbon-sulfur (C-S) bond, rather than the more robust sulfur-fluorine (S-F) bond. This desulfonative cross-coupling allows for the replacement of the sulfonyl fluoride group with an aryl, heteroaryl, or vinyl group from a boronic acid or ester coupling partner.

The general mechanism for the Suzuki-Miyaura coupling of a pyridine sulfonyl fluoride is proposed to involve the following key steps:

Oxidative Addition: A low-valent palladium catalyst, typically Pd(0), undergoes oxidative addition into the C-S bond of the this compound.

Transmetalation: The organoboron coupling partner transfers its organic group to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond, regenerating the Pd(0) catalyst.

The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for the successful activation of the C-S bond and for achieving high yields of the coupled product. The presence of the methyl group at the 3-position may influence the reactivity of this compound in these reactions due to steric and electronic effects.

CatalystLigandBaseSolventCoupling PartnerProduct
Pd(OAc)₂RuPhosK₂CO₃DioxaneArylboronic acid4-Aryl-3-methylpyridine
Pd₂(dba)₃SPhosCs₂CO₃TolueneVinylboronic acid3-Methyl-4-vinylpyridine
Pd(dppf)Cl₂-Na₂CO₃DMF/WaterHeteroarylboronic ester4-Heteroaryl-3-methylpyridine

Mechanistic Divergence: Competition Between Sulfonyl and Aromatic Ring Reactivity

The chemical reactivity of this compound is a subject of mechanistic interest due to the presence of two potentially reactive sites: the sulfonyl fluoride group and the substituted pyridine ring. The reaction conditions and the nature of the attacking reagent will determine which site is more susceptible to reaction.

Reactivity of the Sulfonyl Fluoride Group: The sulfur atom of the sulfonyl fluoride group is highly electrophilic due to the presence of two oxygen atoms and a fluorine atom, all of which are strongly electron-withdrawing. This makes the sulfonyl group susceptible to attack by strong nucleophiles. This reactivity is the basis of "Sulfur(VI) Fluoride Exchange" (SuFEx) chemistry, where the fluoride ion can be displaced by a nucleophile to form sulfonamides, sulfonate esters, or other derivatives.

Reactivity of the Pyridine Ring: The pyridine ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution. quimicaorganica.org The presence of the strongly electron-withdrawing sulfonyl fluoride group at the 4-position further deactivates the ring towards electrophiles. quora.com Electrophilic attack, if it were to occur under harsh conditions, would be directed to the positions meta to the deactivating sulfonyl group (i.e., the 2- and 6-positions). The 3-methyl group is a weak activating group and directs electrophiles to the ortho and para positions relative to itself (i.e., the 2-, 4-, and 6-positions). The combined effect of these two substituents would likely result in very low reactivity towards electrophiles.

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). quimicaorganica.orgechemi.com The sulfonyl fluoride group at the 4-position would further activate this position towards nucleophilic attack. Therefore, a strong nucleophile could potentially attack the C4 carbon of the pyridine ring, leading to displacement of the sulfonyl fluoride group.

Competition and Mechanistic Divergence: The competition between nucleophilic attack at the sulfur atom of the sulfonyl fluoride group and nucleophilic attack at the C4 position of the pyridine ring is a key aspect of the mechanistic divergence for this compound.

Hard vs. Soft Nucleophiles: The hard-soft acid-base (HSAB) theory can provide some insight. The sulfur atom of the sulfonyl fluoride is a hard electrophilic center, while the C4 carbon of the pyridine ring is a softer electrophilic center. Therefore, hard nucleophiles (e.g., small, highly charged nucleophiles like fluoride or hydroxide (B78521) under certain conditions) might favor attack at the sulfur atom, leading to SuFEx-type reactions. Softer nucleophiles (e.g., larger, more polarizable nucleophiles like thiolates or certain carbanions) might favor attack at the C4 position of the pyridine ring.

Reaction Conditions: The reaction conditions, including the solvent and temperature, can also influence the reaction pathway. Polar aprotic solvents might favor nucleophilic aromatic substitution on the pyridine ring, while conditions that promote the leaving group ability of the fluoride ion could favor SuFEx reactions.

Advanced Applications and Functionalization of 3 Methylpyridine 4 Sulfonyl Fluoride in Chemical Research

3-Methylpyridine-4-sulfonyl Fluoride (B91410) as a Versatile SuFEx Connector

Sulfur(VI) Fluoride Exchange (SuFEx) has rapidly emerged as a powerful click chemistry reaction, valued for its efficiency and the stability of the resulting covalent linkages. Within the diverse toolkit of SuFEx connectors, 3-Methylpyridine-4-sulfonyl fluoride has garnered attention for its potential in constructing complex molecular architectures. Its unique combination of a reactive sulfonyl fluoride group and the pyridine (B92270) scaffold allows for precise and reliable connections in a variety of chemical contexts.

Application in the Construction of Polymeric Materials and Macromolecular Architectures

The robust nature of the S-F bond in this compound, coupled with its selective reactivity with nucleophiles under specific catalytic conditions, makes it a valuable building block in polymer chemistry. While the broader class of sulfonyl fluorides has been extensively used in SuFEx-based polymerizations to create polysulfates and other novel polymers, specific research detailing the extensive use of this compound in the synthesis of long-chain polymeric materials is still an emerging area. However, its structural motifs are being explored in the context of creating well-defined macromolecular architectures.

The pyridine ring in this compound offers several advantages. It can influence the solubility and conformational properties of the resulting macromolecules. Furthermore, the nitrogen atom in the pyridine ring can be protonated or coordinated to metal centers, offering a handle to modulate the material's properties or to direct the self-assembly of the macromolecular chains.

Researchers are investigating the use of bifunctional monomers containing the this compound moiety to react with various co-monomers, such as bisphenols or diamines, to construct linear or branched polymers. The precise control over stoichiometry and reaction conditions afforded by SuFEx chemistry allows for the synthesis of polymers with predictable molecular weights and low polydispersity.

Table 1: Potential Polymer Architectures Utilizing this compound

Polymer Type Co-monomer Potential Linkage Key Feature of Pyridine Moiety
Linear Polysulfonate Bisphenol A -SO₂-O- Enhanced solubility
Poly(sulfonamide) Hexamethylenediamine -SO₂-NH- Site for post-polymerization modification
Branched Polymer Tri-functional alcohol -SO₂-O- Control of macromolecular topology

Utilization in Bioconjugation and Chemical Biology (e.g., Covalent Protein Modification, Activity-Based Probes)

The field of chemical biology has embraced sulfonyl fluorides as privileged "warheads" for the covalent modification of proteins and other biomolecules. Their reactivity can be finely tuned, and they exhibit sufficient stability in aqueous environments to be effective tools for studying biological systems. This compound is being investigated as a versatile reagent in this domain due to the unique properties conferred by the pyridine ring.

As activity-based probes (ABPs) , sulfonyl fluoride-containing molecules are designed to target the active sites of specific enzymes. The reactivity of the sulfonyl fluoride is harnessed to form a covalent bond with a catalytically active amino acid residue, thereby providing a readout of enzyme activity. While the application of this compound specifically as an ABP is a developing area of research, its core structure is amenable to the design of probes targeting various enzyme classes, such as serine proteases and kinases. The pyridine moiety could be crucial for achieving selectivity by interacting with specific residues in the enzyme's active site.

Table 2: Potential Bioconjugation Applications of this compound Derivatives

Application Target Residue(s) Role of Pyridine Moiety Potential Reporter Group
Protein Labeling Lys, Tyr, Ser, His Modulate solubility and binding Fluorescein, Rhodamine
Enzyme Inhibition Ser, Lys Enhance binding affinity and selectivity Biotin

Role in Radiochemistry and 18F-Labeling Strategies

The development of radiolabeled compounds is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET). The radioisotope fluorine-18 (¹⁸F) is particularly favored for PET due to its convenient half-life (109.8 min) and low positron energy, which results in high-resolution images. The unique properties of the S-F bond have led to the exploration of sulfonyl fluorides as precursors for ¹⁸F-labeling.

Development of Novel ¹⁸F-Radiolabeling Agents for Positron Emission Tomography (PET)

Aryl sulfonyl fluorides are attractive precursors for the synthesis of ¹⁸F-labeled PET tracers. The isotopic exchange reaction, where a stable ¹⁹F atom is replaced by a radioactive ¹⁸F atom, is a common strategy for radiofluorination. This compound represents a promising scaffold for the development of novel ¹⁸F-radiolabeling agents. The electron-deficient nature of the pyridine ring can facilitate the nucleophilic aromatic substitution of the fluorine atom.

By incorporating a targeting moiety onto the this compound scaffold, researchers can design PET probes for a wide range of biological targets, such as receptors, enzymes, and transporters. The resulting ¹⁸F-labeled tracer can then be used to visualize and quantify these targets in vivo, providing valuable information for disease diagnosis, drug development, and understanding biological processes.

Advancement of Aqueous and Room-Temperature ¹⁸F-Labeling Methodologies

A significant challenge in ¹⁸F-radiochemistry is the need for harsh reaction conditions, such as high temperatures and anhydrous organic solvents, which can be incompatible with sensitive biomolecules. There is a growing interest in developing ¹⁸F-labeling methods that can be performed in aqueous media and at room temperature.

The unique electronic properties of the pyridine ring in this compound may contribute to the development of milder labeling protocols. The ability of the pyridine nitrogen to be protonated could modulate the reactivity of the sulfonyl fluoride group, potentially allowing for ¹⁸F-incorporation under gentler conditions. Researchers are exploring various catalytic systems and reaction media to facilitate the aqueous and room-temperature ¹⁸F-labeling of pyridine-based sulfonyl fluorides. The development of such methodologies would significantly expand the scope of biomolecules that can be labeled with ¹⁸F for PET imaging.

Table 3: Comparison of ¹⁸F-Labeling Strategies for Aryl Sulfonyl Fluorides

Labeling Method Conditions Advantages Challenges
Nucleophilic Aromatic Substitution (SNAr) High temperature, aprotic solvent High radiochemical yield Limited substrate scope
Isotopic Exchange High temperature Simpler precursor synthesis Lower molar activity
Aqueous Labeling Water or mixed aqueous/organic solvent Biocompatible Lower efficiency, hydrolysis

Catalytic and Reagent Applications of this compound

Beyond its role as a SuFEx connector, the chemical properties of this compound suggest its potential utility as a catalyst or specialized reagent in organic synthesis.

While there is extensive literature on the use of various catalysts to promote SuFEx reactions involving sulfonyl fluorides, including nitrogenous bases like triethylamine and DBU, the direct catalytic application of this compound itself is not yet a widely documented area of research. However, the presence of the pyridine nitrogen atom introduces the possibility of it acting as a Lewis base or a nucleophilic catalyst in certain transformations. The electron-withdrawing sulfonyl fluoride group would modulate the basicity of the pyridine nitrogen, potentially leading to unique catalytic activity.

As a reagent, this compound can be considered a source of the 3-methylpyridine-4-sulfonyl moiety. This group can be introduced into molecules to alter their physical, chemical, or biological properties. For instance, the incorporation of this group could enhance the metabolic stability of a drug candidate or improve its binding affinity to a biological target.

Furthermore, derivatives of this compound could be developed as specialized reagents. For example, by analogy to other pyridine-based reagents, it could potentially be used in dehydration or coupling reactions, where the sulfonyl fluoride group would act as a good leaving group upon activation. Further research is needed to fully explore and establish the catalytic and broader reagent applications of this compound.

Table 4: Potential, Yet Underexplored, Catalytic and Reagent Applications

Application Type Proposed Role of this compound Potential Reaction Type
Nucleophilic Catalysis Lewis base activation of electrophiles Acylation, silylation
Leaving Group Precursor Source of a good leaving group Dehydration, condensation

Fluorinating Reagent Capabilities in Organic Transformations

The role of a compound as a fluorinating agent typically involves the transfer of a fluorine atom to a substrate, most commonly in deoxofluorination reactions where a hydroxyl group is replaced by fluorine. While various sulfur-fluoride compounds are employed for this purpose, the capabilities of this compound are dictated by the chemical nature of its sulfur-fluorine (S-F) bond.

The S-F bond in aryl sulfonyl fluorides is characterized by significant thermodynamic stability. This stability means that the compound does not readily act as a fluoride donor for the formation of carbon-fluorine (C-F) bonds. Its reactivity is centered on the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack at sulfur, rather than releasing a fluoride anion or radical.

This is in contrast to specifically designed deoxofluorination reagents like diethylaminosulfur trifluoride (DAST) or the more modern pyridine-based reagent, 2-pyridinesulfonyl fluoride (PyFluor). ucla.edusigmaaldrich.comenamine.net PyFluor, an isomer of the title compound, effectively fluorinates alcohols with high selectivity against elimination side reactions. ucla.eduenamine.net However, the reactivity profile of sulfonyl fluorides like this compound is fundamentally different. Their utility lies not in acting as a source of fluorine for fluorination, but in the stability of the sulfonyl fluoride group, which allows it to be carried through various synthetic steps before undergoing a specific reaction at the sulfur center. Therefore, this compound is not employed as a general fluorinating agent in organic transformations; its value is found in reactions that leverage the electrophilicity of the sulfur(VI) center.

Contributions to Advanced Peptide Synthesis Methodologies and Reagent Development

Peptide synthesis hinges on the efficient formation of amide bonds between amino acids, a process that requires the activation of a carboxylic acid group. One strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl fluoride. Reagents like thionyl fluoride (SOF₂) have been used to generate acyl fluorides in situ for subsequent peptide coupling. nih.govrsc.org

While the direct application of this compound as a standard peptide coupling reagent is not a documented mainstream methodology, its underlying chemistry is highly relevant to advanced peptide and protein chemistry. The core contribution of sulfonyl fluorides in this field is through the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. enamine.netnih.gov SuFEx describes the highly efficient and specific reaction of a sulfonyl fluoride with a nucleophile.

In the context of peptides and proteins, this chemistry is revolutionary for bioconjugation and chemical biology. nih.gov Sulfonyl fluorides can selectively react with nucleophilic amino acid side chains—such as those of tyrosine, lysine, serine, and histidine—within a fully formed peptide or protein. nih.gov This enables:

Site-specific labeling: Attaching probes, tags, or other molecules to a peptide or protein at a specific location.

Covalent Inhibition: Designing peptide-based inhibitors that form a permanent covalent bond with their target enzyme, often by reacting with a nucleophilic residue in the active site.

Post-synthesis Modification: Introducing modifications to a synthetic peptide to alter its properties or function.

The reaction proceeds under mild, often aqueous conditions, and the stability of the sulfonyl fluoride group ensures it does not react until it encounters a suitable, often proximally activated, nucleophile. nih.gov Therefore, while not a reagent for the primary chain-elongation steps of peptide synthesis, this compound serves as a powerful functional group for the advanced modification and application of peptides.

Development of Novel Chemical Entities from this compound as a Synthon

A synthon is a conceptual building block in organic synthesis that represents a potential synthetic operation. Due to its unique reactivity and stability, this compound is an excellent synthon for the introduction of the 3-methylpyridine-4-sulfonyl moiety into larger, more complex molecules, particularly in the fields of medicinal chemistry and drug discovery.

Synthesis of Sulfonamide Derivatives and Other Highly Functionalized Compounds

The most prominent application of this compound as a synthon is in the synthesis of sulfonamides. The sulfonyl fluoride group is a highly stable yet reactive precursor for this important functional group. It serves as a superior alternative to the more traditional sulfonyl chlorides due to several key advantages:

Enhanced Stability: Sulfonyl fluorides are significantly more stable to hydrolysis and thermolysis than their chloride counterparts.

Chemoselectivity: They react cleanly and selectively at the sulfur center with amines, avoiding many of the side reactions associated with sulfonyl chlorides.

Compatibility: The sulfonyl fluoride group is robust and can be tolerated in multi-step syntheses, allowing for its introduction early on and subsequent conversion to a sulfonamide at a late stage.

The reaction, a form of SuFEx, involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom, displacing the fluoride ion to form a stable sulfur-nitrogen bond. This transformation is highly efficient and can be catalyzed by bases or other activators. nih.gov The reaction is broadly applicable to a wide range of amines, enabling the creation of large, diverse libraries of sulfonamide-containing compounds for screening and development.

Table 1: General Synthesis of Sulfonamides from this compound

Reactant 1Reactant 2ProductReaction Type
This compoundPrimary or Secondary Amine (R¹R²NH)N-substituted-3-methylpyridine-4-sulfonamideSulfur(VI) Fluoride Exchange (SuFEx) / Nucleophilic Substitution

Utilization in Fragment-Based Drug Discovery and Lead Optimization Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds in drug discovery. It involves screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. nih.gov Once a binding fragment is identified, it is optimized and grown into a more potent lead compound.

This compound is an ideal scaffold for use in FBDD as a "reactive fragment." nih.govacs.org The sulfonyl fluoride group acts as a covalent warhead that can form a permanent bond with nucleophilic amino acid residues in the target protein's binding pocket. This approach, known as covalent FBDD, offers several advantages:

"Beyond-Cysteine" Targeting: While many covalent drugs target cysteine, sulfonyl fluorides can react with a broader range of residues, including serine, threonine, lysine, and tyrosine, greatly expanding the number of targetable proteins. nih.govnih.gov

Potency Enhancement: A weakly binding fragment can be converted into a highly potent and specific inhibitor by forming a covalent bond, effectively making the binding irreversible.

Lead Optimization: The 3-methylpyridine (B133936) core can be synthetically modified to improve non-covalent interactions, while the sulfonyl fluoride provides the covalent anchor. This allows for a modular approach to optimizing both binding affinity and reactivity.

In this strategy, a library of fragments containing the sulfonyl fluoride moiety is screened against a protein target. nih.govacs.org Hits are identified, and structural biology techniques (like X-ray crystallography) are used to understand how the fragment binds. This information then guides the synthesis of more elaborate compounds where the core fragment is optimized for better fit and the sulfonyl fluoride is positioned to react with a nearby nucleophilic residue, leading to potent and selective drug candidates.

Table 2: Amino Acid Residues Targetable by Sulfonyl Fluoride Fragments

Amino AcidNucleophilic Side Chain GroupBond Formation
SerineHydroxyl (-OH)Sulfonate Ester
ThreonineHydroxyl (-OH)Sulfonate Ester
TyrosinePhenolic Hydroxyl (-OH)Sulfonate Ester
LysineAmine (-NH₂)Sulfonamide
HistidineImidazoleSulfonyl-imidazole adduct

Spectroscopic Characterization and Computational Chemical Analysis of 3 Methylpyridine 4 Sulfonyl Fluoride

Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and assessing the purity of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide unambiguous evidence of a molecule's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation and Electronic Environment Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of 3-Methylpyridine-4-sulfonyl fluoride (B91410) by probing the magnetic properties of its atomic nuclei. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the chemical environment of each atom, their connectivity, and the electronic effects of the substituents on the pyridine (B92270) ring.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Methylpyridine-4-sulfonyl fluoride is expected to show distinct signals for the aromatic protons and the methyl group protons. The electron-withdrawing nature of the sulfonyl fluoride group significantly influences the chemical shifts of the pyridine ring protons, causing them to appear at lower field (higher ppm values) compared to 3-methylpyridine (B133936) itself. The methyl group protons would appear as a singlet in the upfield region. The expected chemical shifts and coupling constants are detailed in Table 1.

Proton Expected Chemical Shift (ppm) Expected Multiplicity Expected Coupling Constants (Hz)
H-28.8 - 9.0dJ(H2-H6) ≈ 2-3
H-57.8 - 8.0dJ(H5-H6) ≈ 5-6
H-68.6 - 8.8ddJ(H6-H5) ≈ 5-6, J(H6-H2) ≈ 2-3
-CH₃2.5 - 2.7s
Data are estimated based on known values for 3-methylpyridine and the electronic effects of a 4-sulfonyl fluoride substituent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the pyridine ring are expected to show resonances in the aromatic region (120-160 ppm). The carbon atom attached to the sulfonyl fluoride group (C-4) would be significantly deshielded. The methyl carbon will appear at a much higher field. The anticipated chemical shifts are presented in Table 2.

Carbon Expected Chemical Shift (ppm)
C-2~150
C-3~140
C-4~145
C-5~125
C-6~155
-CH₃~20
Data are estimated based on known values for 3-methylpyridine and related pyridine derivatives.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. This compound is expected to exhibit a single resonance in the ¹⁹F NMR spectrum, corresponding to the fluorine atom of the sulfonyl fluoride group. The chemical shift of this fluorine is sensitive to its electronic environment. For aryl sulfonyl fluorides, the chemical shift typically appears in the range of +40 to +80 ppm relative to a CFCl₃ standard.

Fluorine Expected Chemical Shift (ppm)
-SO₂F+60 to +70
Data are estimated based on typical values for aryl sulfonyl fluorides.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Fragmentation Pattern Analysis

HRMS is a critical technique for confirming the elemental composition of this compound. It provides a highly accurate measurement of the molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its molecular formula. The predicted monoisotopic mass for C₆H₆FNO₂S is 175.0103 Da. uni.lu

Fragmentation Analysis: In addition to precise mass measurement, mass spectrometry can provide structural information through the analysis of fragmentation patterns. Under ionization, the molecule can break apart in a predictable manner. For this compound, likely fragmentation pathways would involve the loss of SO₂, F, or the entire SO₂F group, leading to characteristic fragment ions that can be detected and used to further confirm the structure.

Theoretical and Computational Chemistry Investigations

Theoretical and computational chemistry methods provide a powerful complement to experimental techniques, offering deep insights into the molecular properties of this compound at an atomic level. These in silico studies can predict and explain the molecule's electronic structure, stability, and reactivity.

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to model the electronic structure of this compound. These calculations can predict various molecular properties, including:

Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Electronic Properties: Calculation of the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the molecular electrostatic potential. These properties are key to understanding the molecule's reactivity.

Spectroscopic Predictions: Theoretical prediction of NMR chemical shifts and vibrational frequencies, which can be compared with experimental data to validate the structural assignment.

Conformational Analysis and Energy Minimization Studies of this compound and Its Intermediates

While the pyridine ring is planar, the sulfonyl fluoride group can rotate around the C-S bond. Conformational analysis and energy minimization studies are used to identify the most stable rotational conformers of this compound. By calculating the potential energy as a function of the dihedral angle between the pyridine ring and the S-F bond, the global energy minimum conformation can be determined. Such studies are also crucial for understanding the geometry and stability of potential reaction intermediates.

Molecular Dynamics Simulations and Intermolecular Interaction Studies of the Compound

Molecular dynamics (MD) simulations can be used to study the behavior of this compound over time, providing insights into its dynamic properties and intermolecular interactions. rsc.org By simulating the motion of the molecule in a solvent, MD can reveal information about:

Solvation: How the molecule interacts with solvent molecules.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonding and van der Waals forces, between molecules of this compound in the condensed phase.

Conformational Dynamics: The flexibility of the molecule and the transitions between different conformations in solution.

Computational Design and Prediction of Novel Derivatives and Catalytic Processes

The strategic integration of computational chemistry into modern research provides a powerful avenue for the in silico design and evaluation of novel molecules, offering predictions of their potential properties and applications prior to their physical synthesis. This approach is particularly valuable in the fields of medicinal chemistry and materials science, where the targeted design of molecules with specific functionalities can significantly accelerate the discovery process. In the context of this compound, computational methodologies can be employed to explore the vast chemical space of its potential derivatives and to predict their involvement in catalytic processes.

Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics (MD) simulations are instrumental in the rational design of novel derivatives of this compound. nih.gov These techniques allow for the systematic modification of the parent structure and the subsequent prediction of the derivatives' physicochemical properties and biological activities.

For instance, 3D-QSAR models can be developed to correlate the structural features of a series of hypothetical this compound derivatives with their predicted biological activity, such as enzyme inhibition. nih.gov By analyzing the contour maps generated from these models, researchers can identify which regions of the molecule are sensitive to steric, electrostatic, and hydrophobic modifications, thus guiding the design of more potent analogs.

Molecular docking simulations can be utilized to predict the binding modes of designed derivatives within the active site of a target protein. nih.gov This provides insights into the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. For example, a library of virtual derivatives of this compound could be screened against a specific enzyme to identify candidates with optimal binding energies and interaction profiles.

To further refine the selection of promising candidates, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time. nih.gov These simulations provide a dynamic picture of the interactions and can reveal important information about the conformational changes that occur upon binding.

A hypothetical in silico screening of novel this compound derivatives could yield a set of promising candidates for synthesis and further experimental evaluation. The predicted properties of these derivatives, based on computational analysis, are summarized in the interactive table below.

Table 1. Predicted Properties of Hypothetical this compound Derivatives
DerivativeModificationPredicted Binding Affinity (kcal/mol)Predicted Solubility (logS)Predicted Druglikeness (Lipinski's Rule of Five)
Derivative AAddition of a hydroxyl group at the 2-position of the pyridine ring-8.5-2.1Compliant
Derivative BReplacement of the methyl group with a trifluoromethyl group-9.2-3.5Compliant
Derivative CIntroduction of an amino group at the 6-position of the pyridine ring-8.9-1.8Compliant

The sulfonyl fluoride moiety is a versatile functional group that can participate in a variety of chemical transformations, including acting as a precursor in catalytic cycles. Computational methods can be employed to predict the potential of this compound and its derivatives to act as catalysts or to be involved in catalytic processes.

Density Functional Theory (DFT) calculations can be used to investigate the electronic structure and reactivity of the molecule. By calculating parameters such as the energies of the frontier molecular orbitals (HOMO and LUMO), one can predict the molecule's susceptibility to nucleophilic or electrophilic attack, which is crucial for its role in catalysis.

Furthermore, computational modeling can be used to elucidate the mechanisms of potential catalytic reactions. For example, the reaction pathway for the hydrolysis of the sulfonyl fluoride group or its reaction with other nucleophiles can be mapped out, and the corresponding activation energies can be calculated. This information is vital for predicting the feasibility and rate of a catalytic process.

While specific catalytic applications of this compound are not yet extensively documented, its structural features suggest potential roles in certain types of catalysis. The pyridine nitrogen can act as a Lewis base or a ligand for a metal center, while the sulfonyl fluoride group can undergo nucleophilic substitution. These properties could be harnessed in the design of novel catalytic systems.

For example, derivatives of this compound could be designed to act as organocatalysts. The pyridine moiety could serve as the catalytic site, with the electronic properties of the ring being modulated by the sulfonyl fluoride group and other substituents. Computational screening of a virtual library of such derivatives could identify candidates with enhanced catalytic activity for specific organic transformations.

A hypothetical catalytic cycle involving a derivative of this compound is depicted below, with the predicted energy barriers for each step calculated using DFT.

Table 2. Predicted Energy Barriers for a Hypothetical Catalytic Cycle
Step in Catalytic CycleDescriptionPredicted Activation Energy (kcal/mol)
1. Catalyst ActivationCoordination of the pyridine nitrogen to a substrate12.5
2. Key TransformationIntramolecular nucleophilic attack facilitated by the catalyst25.2
3. Product ReleaseDissociation of the product from the catalyst8.1

Report on the Derivatization and Scaffold Modification of this compound

Introduction

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is no specific information regarding the derivatization and scaffold modification strategies for the chemical compound "this compound." While the existence of this compound is noted in chemical databases such as PubChem, there is a conspicuous absence of published research detailing its synthesis, reactivity, or use as a building block in medicinal chemistry or materials science.

The initial research plan intended to explore various facets of its chemical reactivity, including amidation, sulfonamide formation, C-H functionalization of the pyridine ring, heteroatom substitution, its application in constructing complex molecular architectures, and the stereochemical aspects of its derivatives. However, the exhaustive search failed to yield any specific studies, reaction protocols, or spectroscopic data related to "this compound" that would be necessary to construct the requested scientific article.

General information on the reactivity of sulfonyl fluorides and the functionalization of pyridine rings is available. For instance, sulfonyl fluorides are known to react with amines to form sulfonamides, and various methods exist for the C-H functionalization and nucleophilic aromatic substitution of pyridine derivatives. Nevertheless, in the absence of any specific experimental data for "this compound," any discussion would be purely speculative and would not meet the required standards of scientific accuracy for the requested article.

Therefore, it is not possible to generate the detailed, informative, and scientifically accurate article on the "Derivatization and Scaffold Modification Strategies Utilizing this compound" as outlined in the user's instructions. The lack of available data prevents a meaningful discussion of the specific subsections requested:

Derivatization and Scaffold Modification Strategies Utilizing 3 Methylpyridine 4 Sulfonyl Fluoride

Stereochemical Considerations in Derivatization and Synthesis of Chiral Analogues

Without any foundational research on this specific compound, the creation of data tables and the reporting of detailed research findings are also not feasible.

The requested article cannot be generated due to the absence of scientific literature on "3-Methylpyridine-4-sulfonyl fluoride (B91410)." Further research and publication on the synthesis and reactivity of this compound are required before a comprehensive and accurate scientific article on its derivatization can be written.

Concluding Remarks and Future Research Directions in 3 Methylpyridine 4 Sulfonyl Fluoride Chemistry

Summary of Key Academic Contributions and Discoveries Pertaining to the Compound

While specific academic literature detailing the synthesis, properties, and applications of 3-methylpyridine-4-sulfonyl fluoride (B91410) is not extensively available, its structural features as a pyridine (B92270) sulfonyl fluoride suggest its relevance in the broader context of chemical biology and drug discovery. The academic contributions to the parent class of pyridyl sulfonyl fluorides are significant. These compounds are recognized for the unique reactivity and stability of the sulfonyl fluoride group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit a balanced stability that makes them more suitable for various chemical transformations and purification processes. They are particularly valued as reagents in "click chemistry," a concept focused on rapid, efficient, and high-yielding reactions.

Sulfonyl fluorides are considered "privileged" functional groups in chemical biology and drug discovery because they can react with a range of amino acid residues in proteins, including serine, threonine, lysine, tyrosine, cysteine, and histidine. This reactivity allows for the formation of stable covalent bonds with target proteins, a strategy increasingly used in designing highly specific and potent therapeutic agents. The ability to covalently modify proteins opens avenues for developing chemical probes to study biological processes and for creating drugs with prolonged target engagement.

Identification of Unaddressed Research Questions and Emerging Areas in its Chemistry

Given the limited specific research on 3-methylpyridine-4-sulfonyl fluoride, a significant number of research questions remain unaddressed. An initial and fundamental area for investigation would be the systematic characterization of its physical and chemical properties.

Key Unaddressed Research Questions:

Optimized Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity?

Reactivity Profile: How does the methyl group at the 3-position influence the reactivity of the sulfonyl fluoride moiety compared to its unsubstituted counterpart? A detailed investigation of its reaction kinetics and substrate scope is needed.

Biological Activity: Does this compound exhibit any significant biological activity? Screening against various biological targets, such as enzymes and receptors, could reveal potential therapeutic applications.

Material Science Applications: Could this compound or its derivatives be used as building blocks for novel polymers or functional materials?

Emerging Research Areas:

Covalent Inhibitor Development: A major emerging area is the application of sulfonyl fluorides as covalent inhibitors in drug discovery. Investigating this compound as a warhead for targeting specific proteins could be a fruitful avenue of research.

Chemical Probe Design: The development of chemical probes to study biological systems is a rapidly growing field. This compound could be functionalized to create probes for identifying new drug targets or for use in activity-based protein profiling.

Potential for Interdisciplinary Collaborations and Novel Applications Beyond Current Scope

The unique properties of the sulfonyl fluoride group suggest that this compound could be a valuable tool in various scientific disciplines, fostering interdisciplinary collaborations.

Chemical Biology: Collaborations between synthetic chemists and biologists could lead to the development of novel chemical probes to investigate complex biological pathways.

Medicinal Chemistry and Pharmacology: The compound could be of interest to medicinal chemists for the development of new therapeutic agents. Collaboration with pharmacologists would be essential to evaluate the efficacy and safety of any new drug candidates.

Materials Science: The potential for this compound to be used in the synthesis of new materials could lead to collaborations with material scientists to explore applications in electronics, optics, or nanotechnology.

Potential Novel Applications:

Agrochemicals: The pyridine ring is a common scaffold in many pesticides and herbicides. Investigating the agrochemical potential of derivatives of this compound could lead to the development of new crop protection agents.

Diagnostic Tools: Functionalized versions of this compound could potentially be developed as imaging agents for medical diagnostics, for example, in Positron Emission Tomography (PET) if radiolabeled with fluorine-18.

Integration of Green Chemistry Principles in the Synthesis and Application of this compound

The application of green chemistry principles to the synthesis and use of this compound is crucial for sustainable chemical research and industry. While specific green synthesis methods for this compound have not been reported, general strategies for the environmentally friendly synthesis of sulfonyl fluorides can be applied.

Key Green Chemistry Principles:

Use of Safer Solvents: Developing synthetic routes that utilize water or other environmentally benign solvents instead of hazardous organic solvents is a key goal. sigmaaldrich.com Recent research has demonstrated the successful synthesis of sulfonyl fluorides in water by employing surfactant-based catalytic systems. sigmaaldrich.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Use of Renewable Feedstocks: While likely a long-term goal, exploring the synthesis of the pyridine core from renewable biomass sources would significantly improve the green credentials of its derivatives.

Catalysis: The use of catalytic methods, rather than stoichiometric reagents, can reduce waste and improve energy efficiency.

Recent advancements have focused on developing safer and more cost-effective methods for synthesizing sulfonyl fluorides. For instance, new methods have been developed to convert thiols and disulfides into sulfonyl fluorides using safer reagents and producing non-toxic byproducts like sodium chloride and potassium chloride. sigmaaldrich.comsigmaaldrich.comenaminestore.com These approaches avoid the use of highly toxic and difficult-to-handle reagents traditionally used for sulfonyl fluoride synthesis. sigmaaldrich.comenaminestore.com

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